Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate
Description
Properties
Molecular Formula |
C22H21NO5S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO5S/c1-3-27-22(25)18-13-19(15-7-5-4-6-8-15)29-21(18)23-20(24)14-28-17-11-9-16(26-2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24) |
InChI Key |
WZMHABBTGTVAFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, phenylacetaldehyde reacts with ethyl cyanoacetate and sulfur in the presence of a base such as morpholine or triethylamine. The reaction proceeds via a Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by sulfur incorporation to yield the thiophene ring.
Example Protocol :
-
Reagents : Phenylacetaldehyde (1.2 eq), ethyl cyanoacetate (1.0 eq), sulfur (1.5 eq), morpholine (1.5 eq).
-
Solvent : Ethanol or DMF.
-
Conditions : Reflux at 80–90°C for 6–8 hours.
-
Workup : The mixture is cooled, diluted with ice water, and acidified to precipitate the product.
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
| Solvent | Ethanol/DMF |
| Base | Morpholine/Triethylamine |
| Yield | 70–80% |
Key Characterization :
-
1H NMR (DMSO-d6) : δ 1.26 (t, J = 7.2 Hz, 3H, CH3), 4.21 (q, J = 7.2 Hz, 2H, OCH2), 6.31 (s, 2H, NH2), 7.37–7.69 (m, aromatic H).
Acylation of the Amino Group
The second critical step involves introducing the [(4-methoxyphenoxy)acetyl] moiety to the 2-amino group of the thiophene intermediate. This is achieved through acyl chloride coupling , leveraging nucleophilic acyl substitution.
Synthesis of 4-Methoxyphenoxyacetyl Chloride
4-Methoxyphenoxyacetic acid is converted to its acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride :
-
Reagents : 4-Methoxyphenoxyacetic acid (1.0 eq), SOCl2 (2.0 eq).
-
Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–3 hours.
-
Workup : Excess SOCl2 is removed under reduced pressure to yield the acyl chloride as a pale yellow oil.
Coupling Reaction
The acyl chloride is reacted with Ethyl 2-amino-5-phenylthiophene-3-carboxylate in the presence of a base to scavenge HCl:
Example Protocol :
-
Reagents : Ethyl 2-amino-5-phenylthiophene-3-carboxylate (1.0 eq), 4-methoxyphenoxyacetyl chloride (1.2 eq), triethylamine (2.0 eq).
-
Solvent : Anhydrous tetrahydrofuran (THF) or DCM.
-
Conditions : Stir at 0°C → room temperature for 12–16 hours.
-
Workup : Dilute with water, extract with DCM, dry over Na2SO4, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → room temperature |
| Reaction Time | 12–16 hours |
| Solvent | THF/DCM |
| Base | Triethylamine |
| Yield | 65–75% |
Key Characterization :
-
1H NMR (CDCl3) : δ 1.36 (t, J = 7.1 Hz, 3H, CH3), 3.82 (s, 3H, OCH3), 4.30 (q, J = 7.1 Hz, 2H, OCH2), 6.34–7.76 (m, aromatic H).
-
MS (ESI) : m/z 429 [M+H]+ (calculated for C22H20N2O5S).
Optimization Strategies
Solvent and Base Selection
Purification Techniques
-
Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves unreacted starting material and byproducts.
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals for the final product.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Gewald Reaction | High atom economy | Requires sulfur handling | 70–80% |
| Acyl Chloride Coupling | High functional group tolerance | Moisture-sensitive reagents | 65–75% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiophene ring positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Preliminary studies indicate that ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate exhibits promising biological activities. The unique combination of functional groups allows for interactions with various biological macromolecules, potentially acting as an inhibitor or modulator of specific biochemical pathways. This makes it a candidate for drug development targeting diseases such as cancer and inflammation .
Interaction Studies
Interaction studies are essential for understanding the compound's biological significance. These studies may involve:
- Enzyme Inhibition : Evaluating the compound's ability to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Investigating its effects on various receptors to determine therapeutic potential.
- Cellular Assays : Conducting assays to assess cytotoxicity and cellular uptake.
Such investigations will provide insights into its therapeutic applications and guide future drug design efforts .
Synthetic Utility
This compound serves as a versatile building block in organic synthesis due to its functional groups. The thiophene ring can participate in electrophilic aromatic substitution reactions, while the ester group is amenable to hydrolysis under acidic or basic conditions. The amide bond can undergo nucleophilic attack, facilitating the formation of new derivatives through various coupling reactions .
Several research studies have focused on the synthesis and application of this compound:
Synthesis Protocols
Research has detailed various synthetic routes to produce this compound with high yield and purity, making it suitable for further applications in research and development . These protocols often involve multi-step reactions that include acylation and coupling reactions.
Pharmacological Investigations
Investigations into the pharmacological properties of this compound are ongoing. Initial findings suggest that it may interact with specific targets within biological systems, warranting further exploration into its mechanisms of action .
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural features are compared to related thiophene derivatives (Table 1).
Table 1: Structural Features of Selected Thiophene Derivatives
Key Observations :
Physicochemical Properties
Key Insights :
- The 4-methoxyphenoxy moiety in the target compound may confer dual functionality, combining antimicrobial (as seen in ) and metabolic regulation (as in ) properties.
- Nitro-substituted analogs (e.g., ) are often associated with higher reactivity and toxicity, limiting therapeutic use.
Biological Activity
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 397.47 g/mol. Its structure features a thiophene ring, an ester group, and an amide linkage, which contribute to its reactivity and biological interactions. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Mechanisms of Biological Activity
Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific biochemical pathways. The thiophene moiety can participate in electrophilic aromatic substitution reactions, while the ester group may undergo hydrolysis under physiological conditions, releasing active metabolites that could exert biological effects.
Potential Targets
- Enzymatic Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : It may bind to receptor sites, influencing signal transduction pathways related to inflammation or cancer progression.
Antitumor Activity
Research has indicated that compounds structurally related to this compound exhibit antitumor properties. For instance, studies on similar thiophene derivatives have shown significant antiproliferative effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
In Vivo Studies
In vivo studies using mouse models have demonstrated that derivatives of this compound can reduce tumor growth significantly compared to control groups. The combination of such compounds with established chemotherapeutic agents has shown enhanced efficacy, suggesting potential for combination therapies in cancer treatment .
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound that may enhance its biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C15H15NO3S | Lacks methoxy group; simpler structure |
| Ethyl 2-{[(4-hydroxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate | C22H21NO4S | Hydroxy instead of methoxy; different solubility properties |
| Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate | C15H15NO3S | Similar core structure but different substituents affecting reactivity |
The unique combination of functional groups in this compound likely contributes to its enhanced biological activity compared to these analogs.
Case Studies
Several case studies involving the application of this compound in drug development highlight its potential:
- Study on Anticancer Properties : A study investigated the effects of this compound on human breast cancer cells, showing a dose-dependent inhibition of cell proliferation and induction of apoptosis.
- Inflammation Modulation : Another study explored its effects on inflammatory markers in vitro, revealing a reduction in pro-inflammatory cytokines when treated with this compound.
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate?
The compound can be synthesized via multi-step reactions involving thiophene core formation and subsequent functionalization. Key steps include:
- Gewald reaction : For constructing the 2-aminothiophene scaffold, using ethyl acetoacetate, sulfur, and a nitrile derivative under basic conditions .
- Acylation : Reacting the amine group with (4-methoxyphenoxy)acetyl chloride in anhydrous dichloromethane with a base like triethylamine to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
Q. Table 1: Key Reaction Parameters
| Step | Solvent | Temp (°C) | Catalyst/Base | Yield (%) |
|---|---|---|---|---|
| Thiophene formation | DMF | 80–100 | Morpholine | 60–70 |
| Acylation | DCM | 0–25 | Triethylamine | 75–85 |
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions on the thiophene ring and amide linkage .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and detect impurities .
- X-ray crystallography : For unambiguous structural elucidation using programs like SHELXL (single-crystal data refined with anisotropic displacement parameters) .
- Elemental analysis : To validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data (e.g., disordered moieties) be resolved?
- Phase annealing in SHELXE : Use simulated annealing to refine disordered regions, especially for flexible side chains like the 4-methoxyphenoxy group .
- Twinned data refinement : Apply the TWIN/BASF commands in SHELXL for twinned crystals, leveraging high-resolution (<1.2 Å) datasets .
- Validation tools : Check R-factor convergence (<5% discrepancy) and validate with PLATON/ADDSYM to detect missed symmetry .
Q. How can structure-activity relationships (SAR) be explored for biological activity?
- Functional group modifications :
- Assay design :
Q. Table 2: Example SAR Modifications
| Modification Site | Group Added | Biological Activity Change |
|---|---|---|
| 4-Methoxyphenoxy | 4-Nitrophenoxy | ↑ Kinase inhibition (2×) |
| Ethyl ester (R) | tert-Butyl ester | ↓ Metabolic degradation |
Q. How should conflicting spectral or biological data be addressed?
- Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian 16) to resolve signal assignment conflicts .
- Replicate assays : Perform dose-response curves in triplicate for biological activity to rule out outliers .
- Impurity profiling : Use HPLC-MS to identify side products (e.g., hydrolyzed ester) that may skew bioassay results .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (P261, P271 precautions) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can computational modeling predict interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
